3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3-aminopyridine with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied for its potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine: The compound's potential medicinal applications include its use as a drug precursor. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Amino-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Uniqueness: 3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The position of the amino and methoxy groups on the benzene ring, as well as the pyridin-3-ylmethyl substituent, contribute to its distinct properties compared to similar compounds.
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Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9,14H2,1H3 |
InChI Key |
YEIKPBBKECVKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)N |
Origin of Product |
United States |
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